4-(3-Methylpyrrolidin-1-yl)benzoic acid
Description
Significance of Benzoic Acid Derivatives in Contemporary Chemical Sciences
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are integral to the development of a wide array of functional molecules. ijcrt.orgresearchgate.netnih.govannexechem.compreprints.org In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.org The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, and the aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize pharmacological profiles. annexechem.com Furthermore, benzoic acid derivatives are extensively used as preservatives in the food and cosmetic industries due to their antimicrobial properties. ijcrt.orgresearchgate.netnih.gov Their role as key intermediates in the synthesis of dyes, polymers, and other industrial chemicals further underscores their importance in modern chemical sciences. annexechem.com
Role of Pyrrolidine (B122466) Moieties in Organic Synthesis and Chemical Biology
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in the world of bioactive compounds. nih.govresearchgate.netnbinno.comnih.gov This structural motif is a core component of numerous natural products, including many alkaloids, and is present in a significant number of FDA-approved drugs. nih.govnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological macromolecules such as enzymes and receptors. nih.gov In organic synthesis, pyrrolidine and its derivatives are widely employed as chiral auxiliaries and organocatalysts, facilitating stereoselective transformations. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnbinno.com
Research Context of 4-(3-Methylpyrrolidin-1-yl)benzoic Acid within Chemical Discovery
A thorough review of publicly available scientific literature and patent databases reveals that this compound is primarily documented as a chemical intermediate available from commercial suppliers. While its constituent parts, benzoic acid and 3-methylpyrrolidine (B1584470), are individually well-studied and utilized in various research and development endeavors, specific academic research detailing the synthesis, characterization, and biological evaluation of this compound itself is not extensively reported.
The compound is identified by its Chemical Abstracts Service (CAS) registry number 1291893-97-4. Its molecular formula is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 1291893-97-4 |
The absence of detailed research findings in peer-reviewed journals suggests that this compound may be a relatively new or underexplored entity in the academic sphere. It is plausible that it has been synthesized as part of larger chemical libraries for screening purposes or is utilized in proprietary industrial research that is not publicly disclosed. The potential research context for this molecule would likely involve its exploration as a novel building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, leveraging the combined properties of the benzoic acid and pyrrolidine moieties. Future research could focus on developing efficient synthetic routes, characterizing its physicochemical properties in detail, and evaluating its biological activity in various assays to uncover its potential as a lead compound for drug discovery or as a functional material.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylpyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILPNYGUYVPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Methylpyrrolidin 1 Yl Benzoic Acid
Strategies for the De Novo Synthesis of the Core Scaffold
Convergent and Linear Synthetic Approaches
Linear Synthesis: A linear approach to 4-(3-methylpyrrolidin-1-yl)benzoic acid would involve the sequential modification of a single starting material. A plausible linear sequence could commence with a readily available substituted benzene (B151609) derivative, such as 4-fluorobenzoic acid or 4-bromobenzoic acid.
One potential linear strategy is through a nucleophilic aromatic substitution (SNA r) reaction. This would involve the reaction of a halo-substituted benzoic acid, like 4-fluorobenzoic acid, with 3-methylpyrrolidine (B1584470). The fluorine atom, being a good leaving group in this context, can be displaced by the secondary amine of 3-methylpyrrolidine under suitable conditions, typically in the presence of a base and a polar aprotic solvent at elevated temperatures. researchgate.netmasterorganicchemistry.com
Another common linear approach is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org In this scenario, 4-bromobenzoic acid could be coupled with 3-methylpyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its high functional group tolerance and broad substrate scope. wikipedia.org
A third linear pathway could involve the reductive amination of a keto-acid precursor. For instance, 4-acetylbenzoic acid could be subjected to reductive amination with 3-methylpyrrolidine. This reaction typically proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the desired product. organic-chemistry.org
| Synthetic Approach | Starting Materials | Key Reaction | Reagents/Conditions |
| Linear (SNA r) | 4-Fluorobenzoic acid, 3-Methylpyrrolidine | Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), Heat |
| Linear (Buchwald-Hartwig) | 4-Bromobenzoic acid, 3-Methylpyrrolidine | Palladium-catalyzed C-N coupling | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Linear (Reductive Amination) | 4-Acetylbenzoic acid, 3-Methylpyrrolidine | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst |
Green Chemistry Principles in Synthesis Optimization
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be optimized to align with these principles. The choice of solvent is a key consideration, with a preference for greener alternatives to hazardous solvents like DMF or DMSO. Water, or solvent-free conditions where possible, are ideal. luxembourg-bio.com Catalytic methods, such as the Buchwald-Hartwig amination, are inherently greener than stoichiometric reactions as they reduce waste. The use of milder reaction conditions, including lower temperatures and pressures, also contributes to a more sustainable process. Furthermore, minimizing the number of synthetic steps and maximizing atom economy are central tenets of green chemistry that can be applied to the synthesis of this compound.
Derivatization and Functionalization Strategies
The this compound scaffold possesses several reactive sites that allow for a wide range of derivatization and functionalization reactions. These modifications can be used to modulate the physicochemical properties of the molecule and to explore its potential in various applications.
Modifications at the Pyrrolidine (B122466) Nitrogen
While the pyrrolidine nitrogen in the parent compound is tertiary, it's important to note that if a secondary amine precursor were used in the synthesis (e.g., pyrrolidine itself), the resulting nitrogen atom would be amenable to further modification. For the target compound, this subsection is less relevant as the nitrogen is already fully substituted. However, in the broader context of related compounds, N-alkylation or N-acylation would be common modifications.
Functionalization of the Benzoic Acid Carboxyl Group
The carboxylic acid group is a versatile handle for a variety of chemical transformations.
Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification. chemguide.co.uk This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the lipophilicity and other properties of the molecule.
Amide Bond Formation: The formation of amides from the carboxylic acid is another important transformation. This can be achieved by reacting the acid with a primary or secondary amine in the presence of a coupling agent. rsc.org A wide array of coupling reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). luxembourg-bio.comnih.gov This reaction is fundamental in medicinal chemistry for the synthesis of bioactive compounds.
| Reaction | Reagents | Product Functional Group |
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., HATU) | Amide (-CONHR) |
Substitutions on the Aromatic Ring
The existing substituents on the benzene ring, the pyrrolidinyl group and the carboxyl group, direct the position of further electrophilic aromatic substitution reactions. The pyrrolidinyl group is an activating, ortho-, para-directing group due to the electron-donating effect of the nitrogen atom. Conversely, the carboxylic acid group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction will therefore depend on the interplay of these two directing effects and the specific reaction conditions.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orggoogle.com The position of nitration will be influenced by the directing effects of the existing substituents.
Halogenation: Halogen atoms such as bromine or chlorine can be introduced onto the aromatic ring via electrophilic halogenation. This is typically carried out using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. google.com
Mechanistic Investigations of Key Reactions
The synthesis and subsequent chemical transformations of this compound involve key reactions for which mechanistic understanding is crucial for optimizing reaction conditions and controlling product outcomes. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the reaction pathways can be elucidated by drawing parallels with well-established mechanisms for similar N-arylation and transformation reactions.
Reaction Pathway Elucidation
The formation of the C-N bond between the benzoic acid moiety and the 3-methylpyrrolidine ring is a pivotal step in the synthesis of the title compound. The two most probable reaction pathways for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
This pathway is plausible if the benzoic acid derivative is activated with a strong electron-withdrawing group (EWG) at the para or ortho position to the leaving group (typically a halogen). libretexts.org The reaction proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex: The nitrogen atom of 3-methylpyrrolidine acts as a nucleophile, attacking the carbon atom of the benzene ring that bears the leaving group. This initial attack is typically the rate-determining step. uomustansiriyah.edu.iq The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and the electron-withdrawing group.
Step 2: Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. uomustansiriyah.edu.iq
A general representation of the SNAr mechanism is depicted below:
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack of 3-methylpyrrolidine on the activated aryl halide. | Formation of a negatively charged Meisenheimer complex. |
| 2 | Departure of the leaving group (halide). | Restoration of the aromatic ring. |
Buchwald-Hartwig Amination Pathway:
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. wikipedia.org The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzoic acid), forming a Pd(II) species. libretexts.org
Amine Coordination and Deprotonation: The 3-methylpyrrolidine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org A potential side reaction is beta-hydride elimination, although this is less likely with pyrrolidine derivatives. wikipedia.org
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and influence the rates of the individual steps in the catalytic cycle. youtube.com
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | 0 to +2 |
| Ligand Exchange/Amide Formation | Amine displaces the halide on the Pd center. | No change |
| Reductive Elimination | The C-N bond is formed, releasing the product. | +2 to 0 |
Stereochemical Control in Transformations
Since the pyrrolidine ring in this compound contains a stereocenter at the 3-position, controlling the stereochemistry during its synthesis and subsequent reactions is a critical aspect.
If a racemic mixture of 3-methylpyrrolidine is used as the starting material, the final product will also be a racemic mixture of (R)- and (S)-4-(3-methylpyrrolidin-1-yl)benzoic acid. To obtain an enantiomerically pure or enriched product, a stereoselective synthesis approach is necessary.
Strategies for Stereochemical Control:
Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure form of 3-methylpyrrolidine. The N-arylation reaction, whether through an SNAr or Buchwald-Hartwig pathway, typically does not affect the existing stereocenter on the pyrrolidine ring.
Asymmetric Synthesis of the Pyrrolidine Ring: Chiral pyrrolidine derivatives can be synthesized through various asymmetric methods, such as the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. ua.es The diastereoselectivity of such reactions can be controlled by using chiral auxiliaries or catalysts.
The table below outlines hypothetical reaction outcomes based on the stereochemistry of the starting materials.
| Starting Material (3-Methylpyrrolidine) | Reaction Type | Product Stereochemistry |
|---|---|---|
| Racemic ((R/S)-3-Methylpyrrolidine) | SNAr or Buchwald-Hartwig | Racemic ((R/S)-4-(3-Methylpyrrolidin-1-yl)benzoic acid) |
| Enantiopure ((S)-3-Methylpyrrolidine) | SNAr or Buchwald-Hartwig | Enantiopure ((S)-4-(3-Methylpyrrolidin-1-yl)benzoic acid) |
| Enantiopure ((R)-3-Methylpyrrolidine) | SNAr or Buchwald-Hartwig | Enantiopure ((R)-4-(3-Methylpyrrolidin-1-yl)benzoic acid) |
In transformations involving the carboxyl group of this compound, such as esterification or amidation, the stereocenter at the 3-position of the pyrrolidine ring is generally not expected to be affected, thus preserving the stereochemical integrity of the molecule.
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The detailed structural elucidation as requested in the outline, including data tables for chemical shifts, coupling constants, and vibrational frequencies, requires direct experimental data. Without access to this primary data, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the prompt.
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Advanced Spectroscopic and Structural Elucidation of 4 3 Methylpyrrolidin 1 Yl Benzoic Acid and Its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of 4-(3-Methylpyrrolidin-1-yl)benzoic acid. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide insight into its molecular structure.
The molecular formula of this compound is C12H15NO2, corresponding to a monoisotopic mass of 205.1103 Da. The molecular ion peak [M]+• would therefore be observed at an m/z (mass-to-charge ratio) of 205.
The fragmentation pattern is anticipated to be guided by the stable structural motifs within the molecule, namely the aromatic benzoic acid core and the N-alkylated pyrrolidine (B122466) ring. Common fragmentation pathways for aromatic carboxylic acids involve the loss of hydroxyl and carboxyl radicals. docbrown.infosci-hub.se The fragmentation of the molecular ion can be initiated by several key cleavages:
Loss of a hydroxyl radical (•OH): A prominent peak is expected at m/z 188, corresponding to the formation of a stable acylium cation, [M-OH]+.
Loss of a carboxyl radical (•COOH): Decarboxylation can lead to a fragment ion at m/z 160, [M-COOH]+. docbrown.info
Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 188) can lead to a fragment at m/z 160. Further fragmentation of the substituent may occur. A key fragment in many benzoic acid derivatives is the phenyl cation [C6H5]+ at m/z 77, though its abundance may vary. docbrown.info
Cleavage within the pyrrolidine ring: The saturated heterocyclic ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of various neutral fragments and the formation of characteristic nitrogen-containing ions.
A summary of the predicted key fragment ions in the mass spectrum of this compound is presented below.
| m/z Ratio | Predicted Fragment Ion | Formula of Fragment |
| 205 | Molecular Ion [M]+• | [C12H15NO2]+• |
| 188 | Acylium Ion [M-OH]+ | [C12H14NO]+ |
| 160 | Decarboxylated Ion [M-COOH]+ | [C11H15N]+ |
| 77 | Phenyl Cation | [C6H5]+ |
X-ray Crystallography for Solid-State Structure Determination
It is anticipated that this compound would crystallize in a common crystal system for such organic molecules, such as monoclinic or orthorhombic. researchgate.netresearchgate.net The fundamental unit of the crystal lattice would reveal how individual molecules interact to form the bulk crystalline material.
The crystal packing of this compound is expected to be dominated by strong, directional intermolecular hydrogen bonds. A characteristic and highly prevalent structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.netresearchgate.net This robust interaction typically creates a planar eight-membered ring.
π-π Stacking: The aromatic benzene (B151609) rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. whiterose.ac.uk
C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds from the pyrrolidine ring or the aromatic ring as donors and the carboxylic oxygen atoms as acceptors are also expected to play a role in the packing arrangement. researchgate.net
The interplay of these interactions dictates the final packing arrangement and influences the macroscopic properties of the crystalline solid, such as its melting point and solubility.
| Interaction Type | Donor | Acceptor | Common Geometry |
| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Centrosymmetric Dimer |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O=C (Carboxyl) | Sheet or 3D network |
| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | Offset or face-to-face |
The conformation of this compound in the solid state refers to the specific spatial arrangement of its constituent parts. Analysis of related crystal structures suggests several key conformational features. semanticscholar.orgrsc.org
Carboxylic Acid Group Orientation: The carboxylic acid group is generally found to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from substituents or packing forces can induce a slight twist. researchgate.netresearchgate.net The torsion angle defined by the C(ar)-C(ar)-C(carboxyl)-O atoms would quantify this planarity.
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It will adopt a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. The methyl group at the C3 position can be oriented in either a pseudo-axial or pseudo-equatorial position relative to the average plane of the ring.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research
The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound is a chiral molecule, existing as a pair of enantiomers: (R)-4-(3-methylpyrrolidin-1-yl)benzoic acid and (S)-4-(3-methylpyrrolidin-1-yl)benzoic acid.
Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of such chiral compounds. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
A solution of a single enantiomer of this compound is expected to produce a distinct CD spectrum with positive and/or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorption bands, which are primarily associated with the π→π* transitions of the aromatic chromophore. According to the Beer-Lambert law for CD, the differential absorbance (ΔA) is proportional to the concentration and path length.
Key applications of CD spectroscopy for this compound would include:
Enantiomeric Discrimination: The (R) and (S) enantiomers will produce CD spectra that are exact mirror images of each other. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent.
Determination of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Absolute Configuration Assignment: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomer can be determined.
| Enantiomer | Expected CD Spectrum | Molar Ellipticity [θ] |
| (R)-enantiomer | Positive and/or negative Cotton effects | Specific positive/negative values |
| (S)-enantiomer | Mirror image of the (R)-enantiomer's spectrum | Opposite sign to (R)-enantiomer |
| Racemic Mixture | No CD signal | Zero |
Computational and Theoretical Investigations of 4 3 Methylpyrrolidin 1 Yl Benzoic Acid
Quantum Chemical Studies
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. A typical DFT study on 4-(3-Methylpyrrolidin-1-yl)benzoic acid would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated.
Key parameters that would be determined include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and optical properties.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.
Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy would be calculated to understand the molecule's stability.
A representative data table that would be generated from such a study is shown below.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not based on actual published research.)
| Parameter | Value | Units |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| Total Energy | -725.4 | Hartree |
Ab Initio and Semi-empirical Methods
While DFT is widely used, other quantum mechanical methods could also be employed.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are based on first principles without empirical parameterization. They can offer higher accuracy for certain properties but are more computationally demanding.
Semi-empirical Methods: These methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify calculations. They are much faster and suitable for very large systems, though generally less accurate than DFT or ab initio methods.
A comparative study using these different levels of theory would provide a robust validation of the calculated properties.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results for structural validation. For This compound , theoretical spectra would be simulated.
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of peaks in the IR and Raman spectra. This helps in assigning experimental vibrational modes to specific molecular motions, such as the C=O stretch of the carboxylic acid or the C-N vibrations of the pyrrolidine (B122466) ring.
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants, providing a powerful tool for interpreting experimental NMR data and confirming the molecular structure.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Molecular Dynamics Simulations
While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Conformational Landscape Exploration
The pyrrolidine ring and the bond connecting it to the benzoic acid moiety have rotational freedom, meaning the molecule can exist in various conformations. MD simulations would explore this conformational landscape to identify the most stable and populated shapes the molecule adopts in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule's shape influences its interactions and properties.
Intermolecular Interaction Analysis
MD simulations are ideal for studying how molecules of This compound interact with each other or with solvent molecules. In the solid state, benzoic acids are known to form hydrogen-bonded dimers. Simulations could predict the stability and geometry of such dimers for this specific compound. In solution, the simulations would reveal the solvation shell structure and the nature of solute-solvent interactions, such as hydrogen bonding with water or other polar solvents.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as this compound, and a target protein's active site. The insights gained from these simulations can elucidate potential biological targets and guide the development of more potent and selective therapeutic agents.
A molecular docking analysis performed on a related benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), against carbonic anhydrase II (PDB code: 3FFP) demonstrated a highly favorable binding energy of -9.4 kcal/mol. niscpr.res.in This strong binding affinity suggests that the molecule could act as a potent inhibitor of the enzyme. niscpr.res.in The visualization of the docked complex revealed that the stability is maintained through various intermolecular interactions, including hydrogen bonds and C—H…π interactions. niscpr.res.in While this data is for a different molecule, it illustrates the types of interactions and binding energies that could be expected for this compound when docked with a suitable receptor.
Table 1: Example Molecular Docking Data for a Benzoic Acid Derivative Data for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA)
| Parameter | Value | Reference |
|---|---|---|
| Target Protein | Carbonic Anhydrase II (PDB: 3FFP) | niscpr.res.in |
| Binding Energy | -9.4 kcal/mol | niscpr.res.in |
| Observed Interactions | Hydrogen Bonds, C—H…π Interactions | niscpr.res.in |
Structure-Activity Relationship (SAR) Modeling Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. Computational SAR modeling provides quantitative or qualitative insights into how different structural features influence a molecule's efficacy, potency, and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules.
For classes of compounds like benzoic acid derivatives, QSAR studies have revealed that biological activity is often influenced by a combination of electronic, steric, and hydrophobic properties. Key descriptors frequently used in QSAR models for such compounds include:
Hydrophobicity (logP): This descriptor measures the lipophilicity of a compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be an indicator of the steric fit of the molecule in the receptor's active site.
Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which can influence binding through electrostatic interactions.
Topological Indices: These numerical descriptors encode information about the connectivity and shape of the molecule.
A QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. The presence of specific functional groups, like a hydroxyl group, was also found to be conducive to activity. Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions was found to decrease inhibitory activity.
Table 2: Key Molecular Descriptors in QSAR Models for Benzoic Acid Analogs
| Descriptor | Influence on Activity | Rationale |
|---|---|---|
| Hydrophobicity | Increased activity | Enhances membrane permeability and interaction with hydrophobic binding sites. |
| Molar Refractivity | Increased activity | Suggests the importance of molecular volume and polarizability for optimal receptor fit. |
| Aromaticity | Increased activity | Indicates favorable π-stacking or other interactions involving aromatic rings. |
| Presence of OH group | Increased activity | Can act as a hydrogen bond donor or acceptor, strengthening ligand-receptor binding. |
| Presence of N, O, S at R1 | Decreased activity | May introduce unfavorable steric or electronic effects at a specific position. |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key features required for binding to a target receptor.
For a molecule like this compound, a hypothetical pharmacophore model would likely include the following features:
Aromatic Ring (AR): The benzoic acid ring serves as a key hydrophobic and/or π-stacking feature.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid group is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid is a crucial hydrogen bond donor.
Positive Ionizable (PI) / Cationic Center: The nitrogen atom in the pyrrolidine ring can be protonated under physiological conditions, acting as a positive ionizable center that can form ionic interactions.
Hydrophobic Group (HY): The methyl group and the aliphatic part of the pyrrolidine ring contribute to hydrophobic interactions.
This model can then be used to screen large virtual libraries of compounds to identify new molecules that possess the same pharmacophoric features and are therefore likely to be active at the same target.
Table 3: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Benzene (B151609) ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Carboxyl oxygen | Forms hydrogen bonds with donor groups on the receptor |
| Hydrogen Bond Donor (HBD) | Carboxyl hydrogen | Forms hydrogen bonds with acceptor groups on the receptor |
| Positive Ionizable (PI) | Pyrrolidine nitrogen | Forms ionic or hydrogen bonds when protonated |
| Hydrophobic (HY) | Methyl group, pyrrolidine CH2 groups | van der Waals interactions, hydrophobic pocket fitting |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a quantum chemical method used to predict the reactivity and kinetic stability of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates high chemical reactivity and lower stability. irjweb.comnih.gov
Density Functional Theory (DFT) calculations are commonly used to determine the energies of these orbitals. For a benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in This relatively large gap suggests that the molecule is kinetically stable. niscpr.res.in FMO analysis also provides insights into the regions of a molecule that are most likely to be involved in chemical reactions, as the HOMO and LUMO are localized on specific atoms or functional groups.
Table 4: Example Frontier Molecular Orbital Data for a Benzoic Acid Derivative Data for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA)
| Quantum Chemical Parameter | Calculated Value (eV) | Significance | Reference |
|---|---|---|---|
| E_HOMO | -6.303 | Energy of the highest occupied molecular orbital (electron-donating ability) | niscpr.res.in |
| E_LUMO | -2.243 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) | niscpr.res.in |
| Energy Gap (ΔE) | 4.06 | Indicator of chemical reactivity and kinetic stability | niscpr.res.in |
Applications and Research Paradigms Involving 4 3 Methylpyrrolidin 1 Yl Benzoic Acid and Its Analogs
Utilization as a Key Building Block in Complex Organic Synthesis
The structural features of 4-(3-Methylpyrrolidin-1-yl)benzoic acid make it a valuable precursor in the synthesis of more elaborate molecular architectures, particularly in the construction of polycyclic and heterocyclic systems, and in the realm of chiral synthesis.
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of polycyclic and heterocyclic compounds. The carboxylic acid group can be readily converted into various functional groups, such as esters, amides, and acid chlorides, which are key intermediates for cyclization reactions. For instance, derivatives of 4-aminobenzoic acid are widely used in the synthesis of fused N-heterocycles. nih.govmdpi.com The amino group, once introduced or modified, can participate in intramolecular condensation or cyclization reactions to form rings.
In the context of this compound, the tertiary amine of the pyrrolidine (B122466) ring and the carboxylic acid on the phenyl ring provide two reactive centers. While direct participation of the tertiary amine in ring formation is less common without prior modification, the benzoic acid moiety is a prime site for elaboration. For example, conversion of the carboxylic acid to an acyl chloride followed by reaction with a suitable difunctional molecule could initiate a cascade of reactions leading to complex heterocyclic frameworks. The pyrrolidine ring can influence the reactivity and stereochemistry of these transformations.
Research on related benzoic acid derivatives has demonstrated their utility in constructing complex ring systems. For example, 4-substituted benzoic acids have been employed in the synthesis of 1,2,4-oxadiazole-containing heterocycles through multi-step reaction sequences. researchgate.net Similarly, the synthesis of various benzo-fused N-heterocycles and O-heterocycles often starts from appropriately substituted benzoic acids. organic-chemistry.orgorganic-chemistry.org Although specific examples detailing the use of this compound in the synthesis of polycyclic or heterocyclic systems are not extensively documented, its structural analogy to other reactive benzoic acid derivatives suggests its high potential in this area.
Table 1: Examples of Heterocyclic Systems Synthesized from Benzoic Acid Derivatives
| Starting Benzoic Acid Derivative | Heterocyclic Product | Synthesis Strategy |
|---|---|---|
| 4-Aminobenzoic acid | Quinoxalines | Condensation with dicarbonyl compounds. nih.gov |
| Anthranilic acid (2-aminobenzoic acid) | Benzoxazinones | Reaction with epoxides. organic-chemistry.org |
This table provides examples of heterocyclic syntheses from related benzoic acid derivatives to illustrate the potential applications of this compound.
The presence of a chiral 3-methylpyrrolidine (B1584470) moiety in this compound makes it a particularly interesting building block for asymmetric synthesis. Chiral pyrrolidine derivatives are widely recognized as effective organocatalysts and chiral ligands in a variety of asymmetric transformations. nih.gov The stereocenter at the 3-position of the pyrrolidine ring can induce stereoselectivity in reactions involving the benzoic acid part of the molecule or when the entire molecule is used as a chiral ligand.
The field of asymmetric organocatalysis has seen significant advancements with the use of proline and its derivatives, which are based on the pyrrolidine scaffold. nih.gov These catalysts are known to promote reactions such as aldol (B89426) and Michael additions with high enantioselectivity. The 3-methylpyrrolidine unit in the target compound could be harnessed to create novel chiral catalysts. For instance, by modifying the carboxylic acid group to include a catalytic moiety, a new class of bifunctional organocatalysts could be developed.
Furthermore, chiral ligands are crucial in transition-metal-catalyzed asymmetric reactions. nih.govmdpi.com The nitrogen atom of the pyrrolidine ring in this compound can coordinate to a metal center. The chirality of the 3-methyl group would then create a chiral environment around the metal, enabling enantioselective catalysis. While specific applications of this compound as a chiral ligand are yet to be extensively reported, the well-established role of similar chiral pyrrolidine structures in asymmetric catalysis points to a promising area of research. researchgate.net
Table 2: Applications of Chiral Pyrrolidine Derivatives in Asymmetric Catalysis
| Pyrrolidine Derivative | Type of Asymmetric Reaction | Role |
|---|---|---|
| Proline | Aldol Reaction | Organocatalyst nih.gov |
| Proline-based dipeptides | Aldol Reaction | Organocatalyst nih.gov |
This table illustrates the established roles of chiral pyrrolidine scaffolds in asymmetric synthesis, suggesting potential applications for this compound.
Role in Medicinal Chemistry Research as a Molecular Scaffold
The this compound scaffold is of significant interest in medicinal chemistry due to its combination of a rigid aromatic ring and a flexible, chiral saturated heterocycle. This combination allows for the precise spatial arrangement of functional groups, which is crucial for interacting with biological targets. The pyrrolidine ring, in particular, is a prevalent motif in many FDA-approved drugs. researchgate.netnih.gov
Chemical probes are essential tools for studying biological systems. Fluorescent probes, in particular, enable the visualization of biological processes in real-time. rsc.org Benzoic acid derivatives, especially aminobenzoic acids, have been utilized as fluorescent probes. nih.gov For example, ortho-aminobenzoic acid (anthranilic acid) is a known fluorophore used in peptide studies. nih.gov The fluorescence properties of these molecules can be sensitive to their local environment, making them useful for reporting on binding events or conformational changes.
The this compound structure could be a valuable starting point for the design of novel fluorescent probes. The pyrrolidine nitrogen acts as an auxochrome, which can enhance the fluorescence quantum yield of the aromatic ring. By attaching specific recognition elements to the carboxylic acid group, probes that selectively bind to particular biomolecules could be developed. The fluorescence of such probes would be expected to change upon binding to their target, providing a detectable signal. The development of fluorescent probes based on various heterocyclic scaffolds is an active area of research, and the unique properties of the this compound core could offer advantages in this domain. rsc.orgresearchgate.net
The design of ligands that bind with high affinity and selectivity to biological targets is a cornerstone of drug discovery. Receptor binding assays are a key tool in this process, allowing for the characterization of ligand-receptor interactions. nih.govnih.gov The this compound scaffold provides a versatile platform for the design of new ligands. The benzoic acid group can mimic the interactions of endogenous carboxylic acids or serve as an anchor point for further functionalization. The chiral 3-methylpyrrolidine ring can explore specific hydrophobic pockets within a binding site and introduce stereospecific interactions.
The pyrrolidine scaffold is found in a multitude of biologically active compounds and is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.govunipa.it Its three-dimensional nature allows for better exploration of the chemical space compared to flat aromatic systems. By systematically modifying the substituents on both the pyrrolidine and benzoic acid moieties of this compound, libraries of compounds can be generated for screening against various biological targets, such as enzymes and receptors. While specific target binding studies for this exact molecule are not widely published, the extensive literature on related pyrrolidine and benzoic acid-containing ligands underscores its potential. researchgate.netresearchgate.netnih.gov
Contributions to Materials Science Research
In addition to its applications in organic synthesis and medicinal chemistry, the structural motifs within this compound also lend themselves to applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and high-performance polymers.
Functionalized benzoic acids are common building blocks for MOFs, which are crystalline materials with a porous structure formed by the coordination of metal ions with organic linkers. rsc.orgbrieflands.com The carboxylic acid group of this compound can coordinate to metal centers, while the pyrrolidine group can decorate the pores of the resulting framework, imparting specific properties such as chirality or basicity. The use of chiral linkers is a key strategy for creating chiral MOFs, which have potential applications in enantioselective separations and catalysis.
The synthesis of MOFs using 4-(imidazol-1-yl)benzoic acid, a related heterocyclic benzoic acid, has been reported to yield porous frameworks. wpi.edu Given this precedent, this compound is a promising candidate for the synthesis of novel MOFs with potentially interesting properties. The incorporation of the chiral 3-methylpyrrolidine unit could lead to materials with unique chiral recognition capabilities.
Furthermore, aromatic diamines and dicarboxylic acids are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While this compound is not a diamine or a dicarboxylic acid, it could be chemically modified to incorporate a second reactive group, such as an amino group on the pyrrolidine ring, to become a suitable monomer for polymerization. The resulting polymers would contain the chiral pyrrolidine unit as a repeating element, which could influence their macroscopic properties, such as their thermal stability and mechanical strength. scispace.com
Table 3: Potential Applications in Materials Science
| Material Type | Role of this compound | Potential Properties |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Chiral organic linker | Enantioselective separation, asymmetric catalysis rsc.orgbrieflands.com |
This table outlines the prospective roles and properties of materials derived from this compound based on the known science of related compounds.
Supramolecular Assembly and Crystal Engineering
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. In this context, this compound and its analogs are of significant interest due to their capacity for forming predictable and robust supramolecular assemblies. The carboxylic acid group is a particularly effective functional group for directing crystal packing through the formation of strong hydrogen bonds.
Research on related benzoic acid derivatives has demonstrated their ability to form cocrystals and molecular salts. mdpi.com The formation of these multi-component crystalline solids is guided by intermolecular forces such as hydrogen bonding, π–π stacking, and van der Waals interactions. For instance, studies on chlorobenzoic acids cocrystallized with aminopyridine derivatives have shown how the position of substituents on the benzoic acid ring influences proton transfer and the resulting supramolecular architecture. mdpi.com
The carboxylic acid moiety of this compound can participate in classic hydrogen-bonding motifs, such as the acid-acid homodimer or acid-base heterosynthons when co-crystallized with a suitable partner. The pyrrolidine ring, while primarily influencing solubility and steric factors, can also participate in weaker C–H···O or C–H···π interactions, further stabilizing the crystal lattice. The inherent chirality of the 3-methylpyrrolidine group adds another layer of complexity and potential, allowing for the construction of chiral supramolecular assemblies.
Computational methods, such as Density Functional Theory (DFT), are often employed to understand and predict the stability and electronic properties of these supramolecular structures. mdpi.com Frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses can provide insights into the nature of the noncovalent interactions that govern the self-assembly process. mdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of benzoic acid derivatives as organic linkers is a well-established strategy in the design and synthesis of these materials. brieflands.comglobethesis.com The carboxylate group readily coordinates to a wide variety of metal centers, while the rest of the molecule dictates the geometry and properties of the resulting framework.
While specific MOFs based on this compound are not extensively documented in the literature, the behavior of analogous ligands provides a clear indication of their potential. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to construct novel MOFs with different topological structures. nih.gov The synthesis of these materials typically involves solvothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. brieflands.com
The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional networks. scirp.org The topology of the framework is influenced by the coordination geometry of the metal ion and the connectivity of the organic linker. For instance, a bifunctional linker like this compound can connect two metal centers, while a trifunctional linker can connect three, leading to more complex network topologies. globethesis.com
A key feature of many MOFs is their permanent porosity, which makes them promising materials for applications such as gas storage and separation. The functionalization of the organic linker can be used to tune the properties of the MOF. For example, the incorporation of a basic pyrrolidine group into the framework's pores could enhance the selective adsorption of acidic gases like CO2. The photoluminescence properties of MOFs can also be influenced by the organic linker, with potential applications in sensing and optoelectronics. nih.gov
The table below summarizes the structural features of some MOFs constructed from benzoic acid derivatives analogous to this compound.
| Ligand | Metal Ion | Resulting MOF Dimensionality | Key Structural Feature | Potential Application |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | 3D | Fourfold interpenetrating framework | Gas adsorption, Photoluminescence |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | 2D | Network with sql topology | Not specified |
| 3,5-di(pyridin-4-yl)benzoic acid | Cu(II) | 3D | Framework with a rare fit-3 topology | Methane storage |
| 3,5-bis(4-pyridylmethylenoxyl) benzoate | Ni(II) | 1D | Zigzag chain | Not specified |
Development of Analytical Methodologies for Detection and Quantification
The development of reliable analytical methods is crucial for the quality control of this compound and for its quantification in various matrices during research and development. A range of chromatographic and spectroscopic techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic carboxylic acids.
The development of an RP-HPLC method for this compound would involve the optimization of several parameters:
Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds. The specific properties of the C18 packing material (e.g., end-capping, particle size) can be varied to optimize the separation.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the carboxylic acid and the basic pyrrolidine nitrogen. A pH below the pKa of the carboxylic acid will result in a neutral molecule with greater retention on a C18 column. The use of a buffer is also important for achieving reproducible retention times and good peak shapes.
Detection: The benzoic acid moiety contains a chromophore that allows for detection by UV spectrophotometry. The optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound, with typical values for benzoic acid derivatives being in the range of 230-280 nm. nih.govupb.ro
The table below outlines a typical starting point for the development of an HPLC method for this compound, based on methods for similar compounds. longdom.org
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Injection Volume | 10 µL |
Method validation, in accordance with ICH guidelines, would be necessary to ensure the method is suitable for its intended purpose. This would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg
Gas Chromatography (GC) and Capillary Electrophoresis Techniques
Gas chromatography (GC) is another powerful separation technique, but it is generally more suited for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. The NIST WebBook contains GC data for a related compound, 4-[(2-pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester, which provides an example of the conditions that could be used after derivatization. nist.gov
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. bohrium.com Given that this compound is amphoteric (containing both an acidic and a basic group), its charge state can be manipulated by adjusting the pH of the background electrolyte. This allows for fine-tuning of its electrophoretic mobility and separation from impurities. Chiral CE methods, using chiral selectors such as cyclodextrins, could also be developed for the enantioselective analysis of the 3-methylpyrrolidine moiety. nih.gov
Spectrophotometric and Luminescence-Based Assays
Spectrophotometric methods offer a simpler and more rapid alternative to chromatographic techniques for the quantification of this compound, particularly in bulk form or simple formulations. These methods are typically based on the reaction of the analyte with a chromogenic reagent to produce a colored product that can be measured with a UV-Visible spectrophotometer. For example, methods have been developed for other aromatic amines that involve diazotization followed by coupling with a suitable agent to form a colored azo dye. ijpsr.com Another approach involves the formation of a charge-transfer complex with an electron acceptor. semanticscholar.org
Luminescence-based assays, which measure fluorescence or phosphorescence, can offer higher sensitivity and selectivity compared to absorbance-based methods. While the intrinsic fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed. Alternatively, indirect methods based on fluorescence quenching can be developed. For instance, triphenylamine (B166846) carboxylic acids have been used as fluorescent probes for the detection of nitroaromatics through a fluorescence quenching mechanism. nih.gov A similar principle could potentially be applied to develop a sensor for this compound or its analogs.
The development of such an assay would involve selecting a suitable fluorophore whose emission is sensitive to the presence of the analyte, followed by optimization of reaction conditions such as pH, temperature, and reagent concentrations.
Catalytic Applications and Ligand Scaffolds
The structural motifs present in this compound make it and its analogs attractive candidates for use in catalysis, either as ligands for metal-based catalysts or as organocatalysts themselves.
The pyrrolidine scaffold is a well-established "privileged" structure in medicinal chemistry and catalysis. nih.gov Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts for a variety of asymmetric transformations. The nitrogen atom of the pyrrolidine ring can participate in the catalytic cycle, for example, by forming an enamine or iminium ion intermediate.
When coordinated to a metal center, this compound can act as a ligand, influencing the catalytic activity and selectivity of the metal. The carboxylate group provides a strong coordination site, while the pyrrolidine moiety can modulate the steric and electronic properties of the catalyst. The synthesis of a Zn(II) complex with 4-acetylbenzoic acid, for example, has been reported, and its catalytic activity investigated. bcrec.id Such complexes can act as Lewis acid catalysts.
The combination of a coordinating group (the carboxylate) and a catalytically active group (the pyrrolidine) within the same molecule opens up possibilities for the design of bifunctional catalysts. The chiral nature of the 3-methylpyrrolidine group is particularly significant, as it can be used to induce enantioselectivity in catalytic reactions.
The table below provides examples of catalytic applications of compounds containing either a pyrrolidine or a benzoic acid moiety, illustrating the potential roles of this compound in catalysis.
| Compound Class | Role in Catalysis | Example Reaction |
| Chiral Pyrrolidine Derivatives | Organocatalyst | Asymmetric Michael addition |
| Benzoic Acid Derivatives | Directing group in C-H activation | Cobalt-catalyzed coupling with alkynes |
| Substituted Benzoic Acids | Ligand for metal catalysts | Lewis acid catalysis by a Zn(II) complex |
Organocatalysis and Metal-Catalyzed Reactions
The unique structure of this compound, featuring a secondary amine within the pyrrolidine ring and a carboxylic acid group, positions it as a bifunctional entity with potential roles in both organocatalysis and as a ligand in metal-catalyzed reactions.
In the realm of organocatalysis , the pyrrolidine scaffold is a cornerstone, most famously exemplified by proline and its derivatives. nih.govwikipedia.org These catalysts typically operate through the formation of enamine or iminium ion intermediates with carbonyl compounds, facilitating a wide range of asymmetric transformations. The 3-methyl substituent on the pyrrolidine ring of the title compound would likely influence the steric environment around the catalytic center, potentially enhancing enantioselectivity in reactions such as aldol and Mannich reactions. nih.gov
Furthermore, the benzoic acid moiety can play a crucial role as an internal co-catalyst. In many proline-catalyzed reactions, the addition of a carboxylic acid is known to accelerate the catalytic cycle and improve stereoselectivity. beilstein-journals.org The intramolecular proximity of the acidic proton in this compound could facilitate proton transfer steps, a key aspect of many organocatalytic mechanisms. Research on other pyrrolidine-based organocatalysts has demonstrated the beneficial effect of acidic additives in Michael additions, for instance. beilstein-journals.orgnih.gov
In metal-catalyzed reactions , the benzoic acid group can act as a coordinating ligand for a metal center, while the chiral pyrrolidine unit provides the asymmetric environment necessary for enantioselective transformations. The nitrogen atom of the pyrrolidine ring could also coordinate to the metal, creating a bidentate ligand. Such chiral ligands are fundamental to many important industrial processes, including asymmetric hydrogenations and C-H functionalization reactions. acs.orgacs.org For example, palladium-catalyzed reactions often employ chiral ligands to achieve high enantioselectivity in the synthesis of complex molecules. acs.org The rigid structure and defined stereochemistry of ligands based on the this compound framework could be advantageous in creating a well-defined and effective chiral pocket around a metal catalyst.
The potential dual functionality of this molecule is summarized in the table below:
| Catalytic Paradigm | Potential Role of this compound | Key Structural Features Utilized |
| Organocatalysis | Primary catalyst or pre-catalyst | Chiral pyrrolidine ring (secondary amine) |
| Internal co-catalyst | Benzoic acid moiety (proton source) | |
| Metal-Catalysis | Chiral ligand | Benzoic acid (coordinating group), chiral pyrrolidine (asymmetric influence), pyrrolidine nitrogen (potential coordinating atom) |
Design of Chiral Catalysts
The molecular structure of this compound makes it an attractive building block for the rational design of more complex chiral catalysts and ligands. The principles of modularity and the use of privileged chiral scaffolds are central to modern catalyst design. nih.govutexas.edu
The chiral 3-methylpyrrolidine core is a derivative of proline, one of the most successful chiral scaffolds in asymmetric catalysis. nih.govbohrium.com By modifying the functional groups attached to this core, a library of catalysts can be synthesized and screened for optimal performance in a specific reaction. The benzoic acid group of the title compound provides a convenient handle for further chemical modification. For instance, the carboxylic acid could be converted to an amide, an ester, or an alcohol, each new derivative possessing different steric and electronic properties that could fine-tune the catalyst's activity and selectivity.
The design of chiral ligands for transition metal catalysis often focuses on creating a well-defined, rigid, and sterically demanding environment around the metal center. nih.gov The this compound framework can be incorporated into larger ligand structures, such as diphosphines or N-heterocyclic carbenes, which are widely used in asymmetric catalysis. The combination of the chiral pyrrolidine and the functionalizable benzoic acid allows for a high degree of tunability. For example, the carboxylic acid could be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse, a key consideration in sustainable chemistry.
The development of chiral catalysts often follows a systematic approach, as outlined in the table below, for which this compound could serve as a starting point.
| Design Principle | Application to this compound | Potential Outcome |
| Privileged Scaffold | Utilization of the chiral pyrrolidine core, a known successful element in catalysis. | High likelihood of achieving some level of asymmetric induction. |
| Modularity | The benzoic acid group can be readily modified to create a library of derivatives. | Optimization of catalyst performance for specific reactions. |
| Bifunctionality | Combining the aminocatalytic potential of the pyrrolidine with the coordinating/acidic nature of the benzoic acid. | Synergistic effects leading to enhanced reactivity and selectivity. |
| Immobilization | Using the carboxylic acid to anchor the catalyst to a solid support. | Development of heterogeneous catalysts for easier separation and recycling. |
Biosynthetic Pathways and Chemical Biology of Pyrrolidine Benzoic Acid Motifs
Natural Occurrence and Isolation of Related Structures
Pyrrolidine (B122466) alkaloids are a class of natural products chemically derived from pyrrolidine. wikipedia.org These compounds are found in various plant families. For instance, hygrine (B30402) and cuscohygrine (B30406) have been isolated from the leaves of the coca shrub (Erythroxylum coca). wikipedia.org Another example is (-)-codonopsinine, which has been isolated from the woodland vine tiger bell (Codonopsis clematidea). wikipedia.org Pyrrolizidine (B1209537) alkaloids, which contain a pyrrolizidine core structure, are also widespread and are estimated to be present in 3% of the world's flowering plants. wikipedia.org These are particularly common in the plant families Asteraceae, Boraginaceae, and Fabaceae. wikipedia.org
While benzoic acid itself is a common plant metabolite, more complex structures where a nitrogen-containing ring is attached to a benzoic acid derivative are also found in nature. For example, ehretinine, an unusual pyrrolizidine alkaloid isolated from Ehretia asperia, features a necine base esterified with 4-methylbenzoic acid. nih.gov This provides a natural precedent for the linkage of a pyrrolidine-type structure to a benzoic acid derivative.
Table 1: Examples of Naturally Occurring Pyrrolidine-Related Alkaloids
| Compound | Natural Source | Plant Family |
| Hygrine | Erythroxylum coca | Erythroxylaceae |
| Cuscohygrine | Erythroxylum coca | Erythroxylaceae |
| (-)-Codonopsinine | Codonopsis clematidea | Campanulaceae |
| Ruspolinone | Ruspolia hypercrateriformis | Acanthaceae |
| Ehretinine | Ehretia asperia | Boraginaceae |
Postulated Biosynthetic Routes to Pyrrolidine and Benzoic Acid Scaffolds
The biosynthesis of a molecule like 4-(3-Methylpyrrolidin-1-yl)benzoic acid would necessitate the independent synthesis of a substituted pyrrolidine ring and a benzoic acid moiety, followed by their condensation.
The biosynthesis of benzoic acid in plants and microorganisms originates from the shikimate pathway. researchgate.netresearchgate.net This central metabolic route is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. frontiersin.org Through a series of seven enzymatic reactions, chorismate is formed, which serves as a key branch-point intermediate. nih.gov
From chorismate, the pathway branches to form phenylalanine and tyrosine. frontiersin.org Benzoic acid can then be synthesized from phenylalanine through various routes. One major route involves the phenylpropanoid pathway, where phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). The cinnamic acid side chain is then shortened by two carbons to yield benzoic acid. researchgate.net
The pyrrolidine ring in many alkaloids is derived from the non-proteinogenic amino acid L-ornithine. nih.govacs.orgacs.org Ornithine itself is synthesized from glutamate (B1630785) in many organisms. frontiersin.org The biosynthesis of the pyrrolidine ring from ornithine is initiated by the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). researchgate.net
Putrescine then undergoes further transformations to form the pyrrolidine ring. A key intermediate is Δ1-pyrroline-5-carboxylate (P5C), which can be formed from ornithine via the action of ornithine aminotransferase. nih.gov P5C can then be reduced to proline by P5C reductase. nih.gov The formation of the pyrrolidine ring of other alkaloids, such as nicotine (B1678760), also proceeds through intermediates derived from ornithine and putrescine. acs.org The biosynthesis of the protein synthesis inhibitor anisomycin (B549157), which features a benzylpyrrolidine system, involves a unique set of enzymes, including an aminotransferase and a transketolase, to construct the pyrrolidine ring. nih.govnih.govnih.gov
The 3-methyl group on the pyrrolidine ring of this compound would likely be introduced by an S-adenosyl methionine (SAM)-dependent methyltransferase acting on a pyrrolidine precursor.
Enzymatic Transformations of Related Compounds
While the specific enzymes involved in the biosynthesis of this compound are unknown, various enzymatic reactions on related structures have been characterized. For example, the enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines using ester hydrolysis or transesterification can produce chiral monoesters in high enantiomeric excess. researchgate.net This highlights the potential for enzymes to stereoselectively modify pyrrolidine rings.
Furthermore, amine transaminases (ATAs) and keto reductases (KREDs) have been used in the chemoenzymatic synthesis of chiral N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine from N-Boc-3-pyrrolidinone. nih.gov These enzymatic transformations demonstrate the feasibility of introducing functional groups onto the pyrrolidine scaffold. The final step in a postulated biosynthesis of this compound would involve the formation of a C-N bond between the nitrogen of 3-methylpyrrolidine (B1584470) and the C4 position of benzoic acid. This could potentially be catalyzed by a novel N-arylating enzyme or a Pictet-Spengler type reaction, although the latter typically involves an aldehyde or ketone.
Chemical Biology Investigations of Biosynthetic Intermediates
Chemical biology approaches are instrumental in elucidating biosynthetic pathways. For instance, feeding studies with isotopically labeled precursors are a classic method to trace the origin of atoms in a natural product. The biosynthesis of the pyrrolidine ring of nicotine was extensively studied by feeding tobacco plants with labeled ornithine. acs.org
More recently, the identification of the biosynthetic gene cluster for anisomycin was achieved through a bioactivity-guided high-throughput screening method. nih.govresearchgate.net This allowed for the subsequent characterization of the enzymes responsible for the synthesis of the benzylpyrrolidine core. nih.gov The study revealed a novel four-gene ensemble responsible for the pyrrolidine system's synthesis, including a transketolase, an aminotransferase, a glycosyltransferase, and a bifunctional dehydrogenase. nih.gov Such approaches, combining genetic, biochemical, and chemical analysis, are powerful tools for uncovering novel biosynthetic pathways and enzymatic functions.
Future Research Directions and Emerging Trends
Advanced Synthetic Strategies for Complex Analogs
Future synthetic research will likely focus on creating more complex analogs of 4-(3-Methylpyrrolidin-1-yl)benzoic acid to explore a wider range of chemical space and potential applications. Advanced synthetic strategies could include:
Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of derivatives, particularly focusing on the chiral center at the 3-position of the pyrrolidine (B122466) ring. This would enable the investigation of stereoisomer-specific properties and interactions.
Late-Stage Functionalization: Employing C-H activation and other late-stage functionalization techniques to introduce diverse functional groups onto the aromatic ring and the pyrrolidine scaffold. This approach allows for the rapid generation of a library of analogs from a common intermediate.
Flow Chemistry: Utilizing microreactor technology for the synthesis of analogs. Flow chemistry can offer improved reaction control, enhanced safety, and the potential for streamlined scale-up of promising compounds.
| Synthetic Strategy | Potential Advantage |
| Stereoselective Synthesis | Access to enantiomerically pure compounds, enabling study of stereospecific effects. |
| Late-Stage Functionalization | Rapid diversification of the core structure to build structure-activity relationships. |
| Flow Chemistry | Improved reaction efficiency, safety, and scalability for analog production. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of molecules like this compound. springernature.comnih.gov These computational tools can accelerate the discovery process by predicting molecular properties and suggesting novel structures.
Property Prediction: AI/ML models can be trained on large datasets of chemical structures and their associated properties to predict characteristics such as solubility, toxicity, and biological activity for new analogs of this compound. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. Quantum chemical calculations, such as Density Functional Theory (DFT), can also be used to analyze molecular properties like electrostatic potential and frontier molecular orbitals to gain insights into reactivity and intermolecular interactions. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on desired property profiles. github.com By providing the model with a target set of properties, it could generate novel analogs of this compound that are optimized for a specific application. Reinforcement learning algorithms, for instance, have been used to design novel drug candidates. arxiv.org
Synthesis Planning: AI tools are also being developed to assist in planning the synthesis of complex molecules. nih.gov These tools can analyze a target structure and propose a step-by-step synthetic route, potentially identifying more efficient or novel pathways.
| AI/ML Application | Description |
| Property Prediction | Using algorithms to forecast the physicochemical and biological properties of unsynthesized analogs. nih.gov |
| De Novo Design | Employing generative models to create novel molecular structures with optimized properties. github.com |
| Synthesis Planning | Utilizing AI to devise efficient and practical synthetic routes to target molecules. nih.gov |
Novel Applications in Nanomaterials and Smart Systems
The structural features of this compound make it a candidate for incorporation into advanced materials.
Stimuli-Responsive Polymers: The benzoic acid moiety can participate in hydrogen bonding and pH-responsive behavior. Polymers incorporating this compound could exhibit changes in their structure or properties in response to environmental stimuli like pH or temperature, making them suitable for applications in drug delivery or smart coatings. mdpi.com
Functionalized Nanoparticles: The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of metal or metal oxide nanoparticles. This functionalization could be used to modify the surface properties of the nanoparticles, for example, to improve their dispersibility or to introduce specific recognition sites. Magnetic nanoparticles, for instance, have applications in diagnostics and targeted therapies. mdpi.com
| Potential Application | Relevant Structural Feature |
| Stimuli-Responsive Polymers | Benzoic acid group (pH-responsive). |
| Functionalized Nanoparticles | Carboxylic acid for surface conjugation. |
Interdisciplinary Research with Systems Chemistry
Systems chemistry investigates the emergent properties of complex chemical systems, where molecules interact to form networks with novel functions. Future research could explore the integration of this compound into such systems.
Self-Assembling Systems: The molecule's ability to form hydrogen bonds via its carboxylic acid group could be exploited in the design of self-assembling molecular systems. By combining it with other complementary molecules, it might be possible to create supramolecular structures with defined architectures and functions.
Dynamic Combinatorial Libraries: This compound could be used as a building block in dynamic combinatorial libraries. In these systems, a set of building blocks reversibly react with each other to form a library of different products. The composition of the library can change in response to the addition of a template, allowing for the discovery of molecules that bind to a specific target.
This forward-looking perspective highlights the potential for this compound to become a valuable tool in various areas of chemical research, driven by advancements in synthesis, computational science, and materials engineering.
Q & A
Q. What are best practices for documenting research on this compound to ensure reproducibility?
- Methodological Answer :
- Data Logging : Record reaction parameters (solvent, time, temperature), purification steps (Rf values, column conditions), and spectral data (NMR shifts, HPLC retention times).
- Reporting : Follow IUPAC nomenclature and include error margins (e.g., ±SD in biological assays). Use platforms like PubChem for data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
